molecular formula C25H25ClF3N9O B10936779 N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}acetamide

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}acetamide

Cat. No.: B10936779
M. Wt: 560.0 g/mol
InChI Key: KQWIHVXZPNFVPI-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}acetamide is a complex organic compound that features a combination of pyrazole, pyrimidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with piperazine derivatives. The reaction conditions often include the use of catalysts such as palladium or nickel, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final step involves the acylation of the piperazine intermediate with acetic anhydride or a similar reagent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like DMF or DCM .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution could result in azide or thiol-substituted products .

Scientific Research Applications

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to its ligand-binding domain. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}acetamide is unique due to its combination of pyrazole, pyrimidine, and piperazine moieties, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C25H25ClF3N9O

Molecular Weight

560.0 g/mol

IUPAC Name

N-(1-benzyl-4-chloropyrazol-3-yl)-2-[4-[4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]acetamide

InChI

InChI=1S/C25H25ClF3N9O/c1-35-14-18(12-30-35)20-11-21(25(27,28)29)32-24(31-20)37-9-7-36(8-10-37)16-22(39)33-23-19(26)15-38(34-23)13-17-5-3-2-4-6-17/h2-6,11-12,14-15H,7-10,13,16H2,1H3,(H,33,34,39)

InChI Key

KQWIHVXZPNFVPI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NC(=N2)N3CCN(CC3)CC(=O)NC4=NN(C=C4Cl)CC5=CC=CC=C5)C(F)(F)F

Origin of Product

United States

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